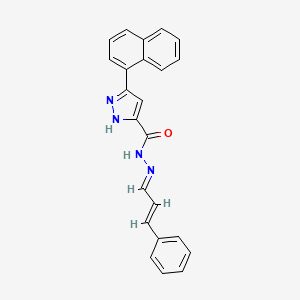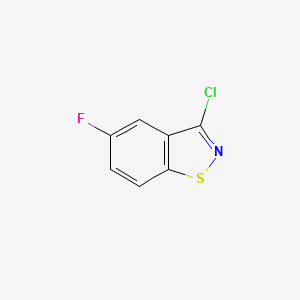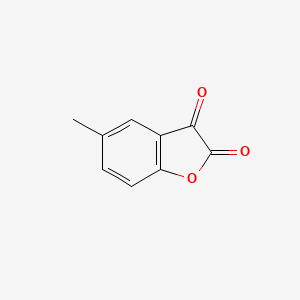![molecular formula C21H21N3O2S B2494391 3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one CAS No. 888441-09-6](/img/structure/B2494391.png)
3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimido[5,4-b]indol derivatives, such as the one , typically involves multistep chemical reactions, starting from basic indole substrates. A notable approach includes the use of indole chemistry for developing derivatives by introducing substituents that influence the compound's properties and reactivity. For instance, Somei et al. (1998) described novel syntheses of γ-carboline derivatives, which share a structural framework with the compound of interest, emphasizing the versatility of indole derivatives in synthesis (Somei, Yamada, & Yamamura, 1998).
Molecular Structure Analysis
The molecular structure of pyrimido[5,4-b]indol derivatives is characterized by a fused ring system combining pyrimidine and indole moieties. This arrangement contributes to the compound's unique electronic and spatial configuration, affecting its chemical behavior and interaction with biological targets. For example, Low et al. (2007) explored hydrogen-bonded frameworks in related compounds, highlighting the significance of molecular structure in determining the properties of such molecules (Low, Trilleras, Cobo, Marchal, & Glidewell, 2007).
Chemical Reactions and Properties
Chemical reactions involving pyrimido[5,4-b]indol derivatives are influenced by the functional groups attached to the core structure. Reactions such as cyclocondensation, aromatization, and nucleophilic substitutions are common, enabling the synthesis of various derivatives with altered chemical and physical properties. Research by Santos et al. (2015) on the regioselective synthesis of 2-(methylsulfanyl)pyrimidin-4(3H)-ones provides insights into the synthetic flexibility and chemical reactivity of pyrimidin-based structures similar to the compound in focus (Dos Santos, Silveira, Souza, Lobo, Bonacorso, Martins, & Zanatta, 2015).
Physical Properties Analysis
The physical properties of pyrimido[5,4-b]indol derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and study. These properties are determined by the compound's molecular structure and substituents. Crystallographic studies, like those conducted by Cobo et al. (2009), offer valuable data on the crystalline arrangements and intermolecular interactions within similar compounds, aiding in the understanding of their physical characteristics (Cobo, Nogueras, de la Torre, & Glidewell, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- The compound is involved in the synthesis of various 5H-pyrimido[5,4-b]indole derivatives. For example, methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates and isothiocyanates, leading to the formation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones respectively. These reactions are key in producing a variety of biologically active compounds (Shestakov et al., 2009).
Chemical Synthesis and Modification
- Highly regioselective synthesis methods have been developed for 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showcasing the versatility and adaptability of these compounds in chemical synthesis. Such methods are crucial for creating structurally diverse molecules for potential applications in various fields, including medicinal chemistry (Dos Santos et al., 2015).
Application in Nucleoside Analog Synthesis
- The compound plays a significant role in the synthesis of novel nucleosides. For instance, the reaction of 3-amino-2-ethoxycarbonylindole with per-O-acetyl-sugar isothiocyanates leads to glycopyranosyl thioureas, which are essential intermediates in the synthesis of nucleoside analogs. These synthetic routes are significant for the development of new therapeutic agents (Saleh, 2002).
Development of Novel Small Molecule Sensors
- The chemical structure of 3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one can be modified to develop new small molecule sensors. For example, a fluorescent sensor for Zn2+ based on a pyridine-pyridone scaffold has been reported, indicating the potential for developing novel sensing materials (Hagimori et al., 2011).
Antitumor Activity and Medicinal Applications
- Certain derivatives, like 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, have shown promising antitumor activity in vitro and in vivo. This underscores the potential of this class of compounds in developing new antineoplastic agents (Nguyen et al., 1990).
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-7-9-15(10-8-14)13-27-21-23-18-16-5-3-4-6-17(16)22-19(18)20(25)24(21)11-12-26-2/h3-10,22H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAJCXBTRWMPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-phenylacetamide](/img/structure/B2494310.png)

![1-{7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2494314.png)

![4H,5H-Imidazo[1,2-A]quinazolin-5-one](/img/structure/B2494318.png)
![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494319.png)
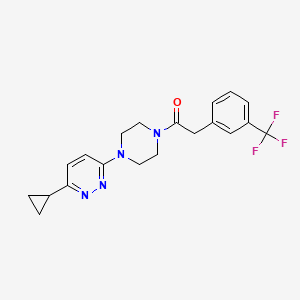
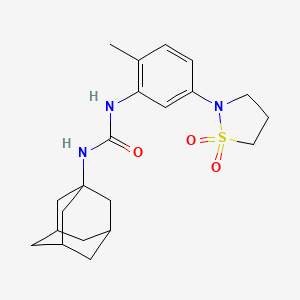
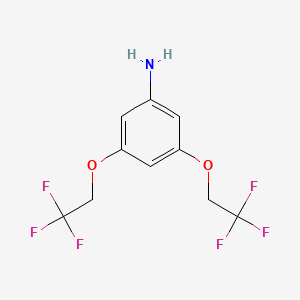
![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2494324.png)
